2,6-Diethylpyridine-4-carbothioamide
Overview
Description
2,6-Diethylpyridine-4-carbothioamide (2,6-DEP-4-CTA) is a heterocyclic compound that is widely used in scientific research due to its unique properties. It has been used in a variety of fields, from biochemistry to drug development, and is of particular interest to researchers due to its ability to interact with a range of biomolecules.
Scientific Research Applications
Vibrational Spectroscopy and Molecular Structure
- Vibrational Spectroscopy and Structural Analysis : 2-ethylpyridine-4-carbothioamide, a related compound, has been studied for its vibrational spectroscopic properties, including Fourier transform Raman and infrared spectra. These studies provide insights into the molecule's structure and potential energy distribution, important for understanding its physical and chemical properties (Muthu, Ramachandran, & Uma maheswari, 2012).
Antifungal and Antimycobacterial Properties
- Antifungal Potency : A series of 2-alkylthiopyridine-4-carbothioamides, chemically related to 2,6-Diethylpyridine-4-carbothioamide, have demonstrated fair inhibitory activity against certain yeasts and dermatophytes, indicating potential as antifungal agents (Klimesová, Otčenášek, & Waisser, 1996).
Antitumor Activity
- Ribonucleotide Reductase Inhibition and Antitumor Activity : Compounds like 2,2'-Bipyridyl-6-carbothioamide, structurally similar to 2,6-Diethylpyridine-4-carbothioamide, have shown significant in vitro and in vivo antitumor activity. This is primarily due to their inhibition of ribonucleotide reductase, a key enzyme in cell proliferation (Nocentini & Barzi, 1997).
Chelating Properties and Metal Complexes
- Formation of Metal Complexes : Studies on 2,2'-bipyridine-6-carbothioamide, similar to 2,6-Diethylpyridine-4-carbothioamide, have shown its ability to form complexes with various metals, demonstrating potential applications in coordination chemistry and possibly in the development of new therapeutic agents (Lima et al., 2000).
Interaction with DNA
- DNA Interaction Studies : Carbothioamide ruthenium (II) complexes, related to 2,6-Diethylpyridine-4-carbothioamide, have been studied for their interaction with calf-thymus DNA, suggesting potential applications in understanding DNA interactions and possibly in the development of new drugs (Muthuraj & Umadevi, 2018).
properties
IUPAC Name |
2,6-diethylpyridine-4-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-3-8-5-7(10(11)13)6-9(4-2)12-8/h5-6H,3-4H2,1-2H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPAKUOODAWMJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=N1)CC)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diethylpyridine-4-carbothioamide | |
CAS RN |
1391052-80-4 | |
Record name | 2,6-Diethylpyridine-4-carbothioamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-DIETHYLPYRIDINE-4-CARBOTHIOAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5HK2A2L9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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